molecular formula C24H25N3O5 B2834468 Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-28-0

Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2834468
CAS No.: 899992-28-0
M. Wt: 435.48
InChI Key: JUNXHTKZRHVEEL-UHFFFAOYSA-N
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Description

The compound Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (hereafter referred to as Compound A) is a dihydropyridazine derivative characterized by:

  • A dihydropyridazine core with a 6-oxo group.
  • An ethyl carboxylate ester at position 2.
  • An o-tolyl substituent at position 1.
  • A 2-((3,5-dimethylphenyl)amino)-2-oxoethoxy side chain at position 3.

Properties

IUPAC Name

ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-5-31-24(30)23-20(13-22(29)27(26-23)19-9-7-6-8-17(19)4)32-14-21(28)25-18-11-15(2)10-16(3)12-18/h6-13H,5,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNXHTKZRHVEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of aniline derivatives, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Key Conditions

Reagent SystemTemperatureTimeProductYield
6M HCl (aqueous)Reflux6–8 hrCarboxylic acid derivative85–92%
2M NaOH (ethanol)80°C4 hrSodium carboxylate intermediate78–84%

Mechanistic studies indicate acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated hydrolysis follows nucleophilic acyl substitution.

Nucleophilic Substitution at the Ethoxy Linker

The oxygen atom in the ethoxy group facilitates nucleophilic displacement reactions.

Example Reactions

NucleophileCatalystProductApplication
PiperidineBF₃·Et₂OAmine-substituted analogBioactivity modulation
ThiophenolK₂CO₃Thioether derivativeRedox-sensitive prodrug design
Sodium azideDMF, 60°CAzide intermediate (click chemistry)Bioconjugation

Reactions typically require polar aprotic solvents (e.g., DMF) and mild heating (50–70°C).

Reduction of the Dihydropyridazine Core

The 1,6-dihydropyridazine ring is susceptible to selective reduction, enabling access to saturated heterocycles.

Reduction Pathways

ReagentConditionsProductSelectivity
H₂/Pd-CEthanol, 25°CTetrahydro derivativeFull saturation
NaBH₄/CeCl₃THF, 0°C → RTPartially reduced pyridazinyl alcoholKetone retention

Full hydrogenation of the dihydropyridazine ring enhances metabolic stability in pharmacological studies .

Oxidation Reactions

The ketone group at position 6 and the dihydropyridazine system participate in oxidative transformations.

Oxidation Targets

SiteOxidizing AgentProductNotes
DihydropyridazineH₂O₂/FeSO₄Aromatic pyridazineRadical mechanism
Benzylic C-H (o-tolyl)KMnO₄ (acidic)Carboxylic acid substituentSide-chain cleavage

Oxidation of the dihydropyridazine ring to pyridazine increases π-conjugation, altering electronic properties.

Aromatic Electrophilic Substitution

The 3,5-dimethylphenyl and o-tolyl groups undergo regioselective electrophilic substitution.

Nitration Example

Nitration SystemPosition SubstitutedProductYield
HNO₃/H₂SO₄Para to dimethylNitroaryl analog65–70%

The electron-donating methyl groups direct electrophiles to meta/para positions on the aryl rings, confirmed by X-ray crystallography of derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings via halogenated intermediates.

Suzuki-Miyaura Reaction

Halogenation Pre-StepCoupling PartnerProductApplication
Br₂/FeCl₃Phenylboronic acidBiaryl analogLibrary synthesis

Halogenation typically occurs at the para position of the o-tolyl group under mild bromination conditions .

Amide Bond Functionalization

The (3,5-dimethylphenyl)amino moiety reacts with electrophiles to form urea or sulfonamide derivatives.

Reaction TypeReagentProductYield
Urea formationTriphosgeneN,N'-disubstituted urea82%
SulfonylationTosyl chlorideSulfonamide derivative75%

These modifications are employed to enhance hydrogen-bonding capacity in drug design.

Comparative Reactivity Table

Functional GroupReaction TypeRate (Relative)Influencing Factors
Ethyl esterHydrolysisFastpH, solvent polarity
DihydropyridazineOxidationModerateOxidant strength
Aromatic C-HElectrophilic substitutionSlowSubstituent directing effects

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of dihydropyridazine compounds exhibit potential anticancer properties. Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications to the dihydropyridazine structure could enhance cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This is particularly relevant for developing new antibiotics in response to rising antibiotic resistance .

Anti-inflammatory Effects

Dihydropyridazine derivatives are noted for their anti-inflammatory properties. The specific compound under discussion has been shown to reduce inflammation markers in animal models, indicating potential therapeutic uses in treating conditions such as arthritis and other inflammatory diseases .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport efficiency, which is crucial for device performance .

Drug Delivery Systems

The compound's solubility and stability profile suggest it could be utilized in drug delivery systems. Encapsulation within nanoparticles has been explored to improve bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment .

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of various dihydropyridazine derivatives, including this compound. The results indicated a significant reduction in tumor size in xenograft models when treated with this compound compared to controls .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results showed that it exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound A shares its dihydropyridazine backbone with several analogs, but its substituents distinguish it:

Compound Name/Class Key Substituents Structural Differences vs. Compound A Reference
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thienopyridine ring, Boc-protected amine, no aromatic ether linkage Heterocycle (thienopyridine vs. dihydropyridazine)
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-tetrahydropyrimidine-5-carboxylate Pyrimidine core, bromoethoxy group, phenyl substituent Core ring (pyrimidine vs. pyridazine), bromoethoxy group
6-Oxo-3-substituted-phenyl-dihydropyridazine-carbohydrazide Carbohydrazide at position 1, simpler side chains Lack of o-tolyl and dimethylphenyl amino groups

Key Observations :

  • Heterocyclic Core: Unlike thienopyridine or pyrimidine derivatives , Compound A’s dihydropyridazine core may enhance π-π stacking interactions in biological targets.
  • Substituent Complexity: The o-tolyl and dimethylphenyl amino groups in Compound A likely improve lipophilicity and target binding compared to simpler analogs .

Physicochemical Properties

Property Compound A (Predicted) Analog (e.g., Compound)
Solubility Moderate (polar ether and ester groups) Low (hydrophobic substituents in derivatives)
LogP ~3.5 (estimated) ~2.8–3.2 (simpler dihydropyridazines)
Stability Hydrolytically sensitive (ester) Similar instability in carboxylate-containing analogs

Q & A

Q. What are the critical parameters for synthesizing this compound, and how can researchers optimize reaction yields?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of substituted anilines with activated esters or halides. Key parameters include:

  • Temperature: Elevated temperatures (60–100°C) are often required for amide bond formation and cyclization steps .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction rates .
  • Catalysts: Acid or base catalysts (e.g., HOBt, DCC) improve coupling efficiency in amidation reactions .
    Optimization Strategy: Use a fractional factorial design to test variables (temperature, solvent ratio, catalyst loading) and monitor purity via HPLC .

Q. Which spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm substituent positions and hydrogen bonding patterns (e.g., amide protons at δ 10–12 ppm) .
  • IR Spectroscopy: Peaks at ~1650–1750 cm1^{-1} verify carbonyl groups (ester, amide) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. What preliminary assays are used to screen its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates; IC50_{50} values indicate potency .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki_i) .

Advanced Research Questions

Q. How do substituents (e.g., 3,5-dimethylphenyl vs. chloro/methoxy groups) influence target binding?

Methodological Answer:

  • Steric Effects: Bulky substituents (e.g., 3,5-dimethyl) may hinder binding to shallow active sites but enhance selectivity for deeper pockets .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase hydrogen-bonding potential, while methyl groups improve hydrophobic interactions .
    SAR Strategy: Synthesize analogs with systematic substituent variations and compare binding kinetics (SPR) or crystallographic data .

Q. How can conflicting data on biological activity across studies be resolved?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Validate Target Engagement: Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
  • Meta-Analysis: Pool data from multiple studies and apply statistical models (e.g., random-effects) to identify outliers .

Q. What computational approaches predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2, EGFR) .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .
  • QSAR Modeling: Train models on analog datasets to predict activity cliffs and optimize lead compounds .

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